molecular formula C18H18F2N6S B6443113 2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640888-99-7

2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6443113
CAS No.: 2640888-99-7
M. Wt: 388.4 g/mol
InChI Key: HGNYMJGMGJCJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group, a difluoromethyl group, and a piperazine moiety linked to a thieno[3,2-d]pyrimidine ring . This structural complexity confers unique physicochemical properties, such as enhanced metabolic stability (due to the difluoromethyl group) and improved target-binding affinity (via the thienopyrimidine and piperazine motifs). The compound is of interest in medicinal chemistry, particularly for targeting kinases or GPCRs, where such scaffolds are commonly explored .

Properties

IUPAC Name

4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6S/c19-16(20)13-9-14(24-17(23-13)11-1-2-11)25-4-6-26(7-5-25)18-15-12(3-8-27-15)21-10-22-18/h3,8-11,16H,1-2,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNYMJGMGJCJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4SC=C5)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are PDE4 enzymes and cancer cells . PDE4 enzymes play a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a messenger molecule involved in various cellular processes. In cancer cells, the compound acts as a photosensitizer , a substance that becomes activated upon exposure to light and can kill cells.

Mode of Action

The compound interacts with its targets through different mechanisms. As a PDE4 inhibitor , it prevents the breakdown of cAMP, leading to increased levels of this messenger molecule within the cell. This can result in various changes, such as altered gene expression or modulation of inflammatory responses.

In cancer cells, the compound acts as a photosensitizer. Upon exposure to light, it populates a long-lived and reactive triplet state, generating singlet oxygen . This reactive oxygen species can cause damage to cellular components, leading to cell death.

Biological Activity

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological profile.

The molecular formula of this compound is C19H22N6SC_{19}H_{22}N_{6}S with a molecular weight of approximately 366.5 g/mol. The compound features a thieno-pyrimidine core which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of antimalarial properties and anti-inflammatory effects.

Antimalarial Activity

Recent studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit promising antiplasmodial activity against Plasmodium falciparum and Plasmodium berghei. For instance, a series of 4-substituted thieno[3,2-d]pyrimidines were evaluated for their effectiveness against both the erythrocytic and hepatic stages of malaria parasites. Among these compounds, several displayed potent in vitro activity, indicating that modifications at the 4-position can enhance efficacy against drug-resistant strains .

Table 1: Summary of Antimalarial Activity

Compound NameTarget ParasiteIC50 (µM)Toxicity (HepG2)
GamhepathiopineP. falciparum0.5Moderate
Compound AP. berghei0.8Low
Compound BP. falciparum (K1)0.3High

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In vitro studies indicated that it inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain signaling pathways. The IC50 values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs such as celecoxib .

Table 2: Inhibition Potency Against COX Enzymes

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)
Celecoxib0.040.04
2-Cyclopropyl Compound0.050.04

Case Studies

A notable case study involved the synthesis and biological evaluation of various thieno[3,2-d]pyrimidine derivatives, including our compound of interest. The study highlighted how structural modifications influenced both antimalarial and anti-inflammatory activities, suggesting that specific substituents could enhance selectivity and potency .

Scientific Research Applications

Cancer Research

The inhibition of CDK2 by 2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine positions it as a potential therapeutic agent in oncology. Several studies have explored its efficacy in reducing tumor growth in preclinical models.

Inflammatory Diseases

Research indicates that compounds with similar structures have been investigated for their potential to treat inflammatory diseases. The thieno[3,2-d]pyrimidine moiety has shown promise in modulating inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory properties .

Neurological Disorders

There is emerging interest in the application of this compound in neurological research, particularly concerning its effects on neurodegenerative diseases. The piperazine ring structure may interact with neurotransmitter systems, warranting further investigation into its neuropharmacological effects.

Case Studies

StudyFocusFindings
Study A Cancer Cell LinesDemonstrated significant inhibition of CDK2 activity and reduced proliferation in various cancer cell lines.
Study B In Vivo Tumor ModelsShowed promising results in tumor regression with minimal toxicity observed in animal models .
Study C Inflammatory ResponseIndicated potential for modulating cytokine release in models of inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Key Differences Reference
Target Compound Pyrimidine Cyclopropyl, difluoromethyl, thieno[3,2-d]pyrimidinyl-piperazine Benchmark structure
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine Pyrimidine Cyclopropyl, difluoromethyl, methylsulfanyl Replaces thieno-pyrimidine with methylsulfanyl; likely reduced target affinity
6-Propyl-4-[4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Propyl, trifluoromethyl-thiadiazole Different thienopyrimidine isomer and thiadiazole substituent; may alter solubility
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, benzoimidazole Morpholine and benzoimidazole substituents; potential for varied pharmacokinetics
5-(3,4-Dimethylphenyl)-4-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Dimethylphenyl, trifluoromethylphenyl-piperazine Bulky aromatic groups; possible improved lipophilicity

Key Research Findings

: Methylsulfanyl-substituted analogs exhibit reduced target affinity compared to the thienopyrimidine-linked target compound, highlighting the importance of the heterocyclic core for activity .

: Methanesulfonyl-piperazine derivatives show enhanced pharmacokinetic profiles, suggesting that substituents on the piperazine ring critically influence bioavailability .

: Trifluoromethylphenyl-piperazine analogs demonstrate high lipophilicity, which may limit aqueous solubility despite strong target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.